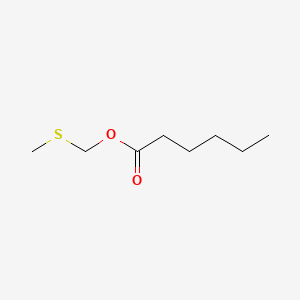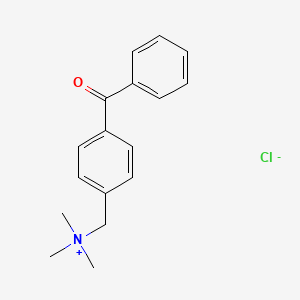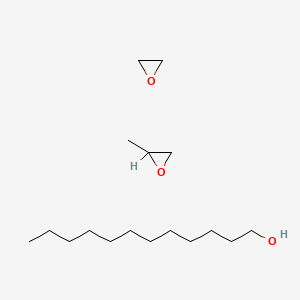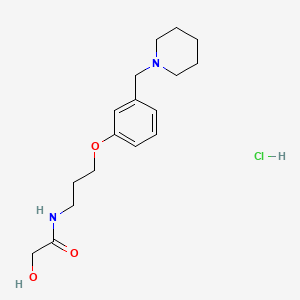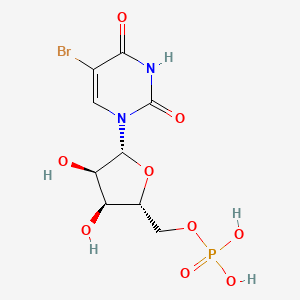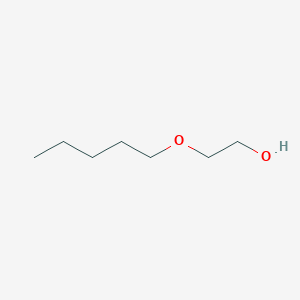
2-(Pentyloxy)ethanol
Übersicht
Beschreibung
2-(Pentyloxy)ethanol, also known as Ethanol, 2-(pentyloxy)-, is a chemical compound with the molecular formula C7H16O2 . It is also referred to by other names such as 2-pentoxyethanol and Ethylene glycol monopentyl ether .
Molecular Structure Analysis
The molecular structure of 2-(Pentyloxy)ethanol consists of a seven-carbon backbone with an ether and an alcohol functional group . The IUPAC Standard InChI is InChI=1S/C7H16O2/c1-2-3-4-6-9-7-5-8/h8H,2-7H2,1H3 .Physical And Chemical Properties Analysis
2-(Pentyloxy)ethanol has a molecular weight of 132.201 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 187.8±8.0 °C at 760 mmHg, and a flash point of 57.6±6.3 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Extraction and Separation Processes
- Extraction from Aqueous Solutions : 2-(4-hydroxyphenyl)ethanol, a related phenolic alcohol, has been studied for its extraction from aqueous solutions using emulsion liquid membranes, demonstrating the potential for similar applications with 2-(Pentyloxy)ethanol (Reis et al., 2006).
Biofuel Production
- Role in Biofuel Production : Research on the conversion of ethanol, a closely related compound, into biofuels and other valuable chemicals showcases potential pathways that could be relevant for 2-(Pentyloxy)ethanol (Chan-Thaw et al., 2013).
Catalytic Activity
- Catalytic Activity in Chemical Reactions : Studies on the catalytic activity of various aluminas in ethanol dehydration provide insights into how 2-(Pentyloxy)ethanol might behave in similar catalytic environments (Phung et al., 2014).
Polymer Chemistry
- Application in Polymer Chemistry : The solubility transitions of poly(2-oxazoline)s in ethanol-water solvent mixtures indicate the potential of 2-(Pentyloxy)ethanol in polymer research and applications (Lambermont-Thijs et al., 2010).
Analytical Chemistry
- Analytical Chemistry Applications : The determination of hydroxytyrosol in plasma using HPLC, a compound structurally related to 2-(Pentyloxy)ethanol, suggests potential analytical applications for 2-(Pentyloxy)ethanol in bioanalytical contexts (Ruíz-Gutiérrez et al., 2000).
Energy and Environmental Applications
- Hydrogen Production : Studies on ethanol in the context of hydrogen production via steam iron processes could provide insights into similar applications for 2-(Pentyloxy)ethanol (Hormilleja et al., 2014).
Eigenschaften
IUPAC Name |
2-pentoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-6-9-7-5-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQDALFNSIKMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51728-68-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-pentyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51728-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40334816 | |
| Record name | 2-(Pentyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pentyloxy)ethanol | |
CAS RN |
6196-58-3 | |
| Record name | 2-(Pentyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

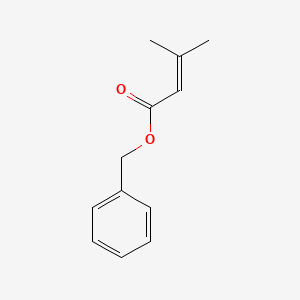
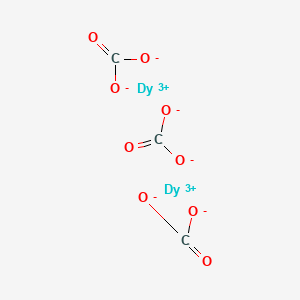
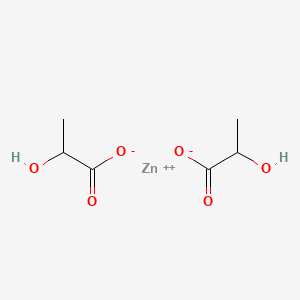
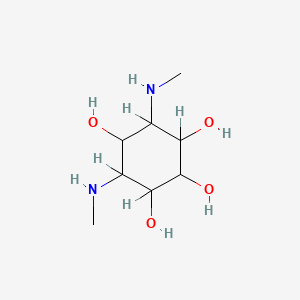
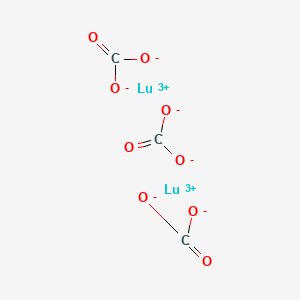
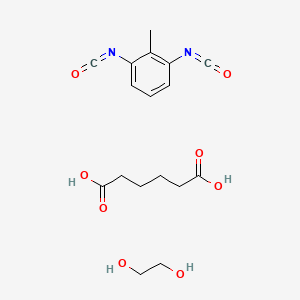
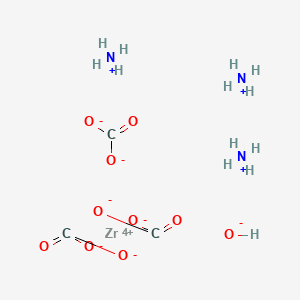
![3-[2-(2-Chloroethylamino)ethylamino]propyl dihydrogen phosphate](/img/structure/B1594398.png)
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)
